molecular formula C8H3BrN2S B1276323 6-Bromobenzo[d]thiazole-2-carbonitrile CAS No. 741253-03-2

6-Bromobenzo[d]thiazole-2-carbonitrile

Cat. No. B1276323
M. Wt: 239.09 g/mol
InChI Key: LITDULGWAMMAPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromobenzo[d]thiazole-2-carbonitrile is a compound that is structurally related to 2-bromothiazole and 6-bromobenzo[d]thiazol-2-amine, as indicated by the research on related brominated thiazole derivatives. The compound of interest likely shares similar chemical properties with these compounds due to the presence of the bromine atom and the thiazole ring in its structure.

Synthesis Analysis

The synthesis of brominated thiazole derivatives, such as 6-Bromobenzo[d]thiazole-2-carbonitrile, may involve the electrochemical reduction of 2-bromothiazole. The research on the electrochemical reduction of 2-bromothiazole at carbon cathodes in acetonitrile provides insights into the potential synthetic pathways that could be applied to related compounds . The process involves cleavage of the carbon-bromine bond and the reduction of the thiazole ring, which could be relevant for the synthesis of 6-Bromobenzo[d]thiazole-2-carbonitrile.

Molecular Structure Analysis

The molecular structure of 6-Bromobenzo[d]thiazole-2-carbonitrile can be inferred from studies on similar compounds. For instance, the crystal structure analysis of a related molecule, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, reveals the presence of various intermolecular interactions such as Br…N, S…O, and Br…Br contacts . These interactions are crucial in determining the molecular conformation and stability of the crystal structure. The presence of a bromine atom in 6-Bromobenzo[d]thiazole-2-carbonitrile suggests that similar interactions may be present in its structure.

Chemical Reactions Analysis

The reactivity of 6-Bromobenzo[d]thiazole-2-carbonitrile can be partially understood by examining the chemical reactions of related compounds. For example, the study on salt and co-crystal formation from 6-bromobenzo[d]thiazol-2-amine with different carboxylic acid derivatives highlights the role of non-covalent interactions in the formation of supramolecular assemblies . These interactions, such as hydrogen bonds, are essential for understanding the chemical reactivity and binding properties of brominated thiazole derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromobenzo[d]thiazole-2-carbonitrile can be extrapolated from the properties of structurally similar compounds. The electrochemical study of 2-bromothiazole provides information on its reduction behavior, which could be relevant to the electrochemical properties of 6-Bromobenzo[d]thiazole-2-carbonitrile . Additionally, the melting points, elemental analysis, and infrared spectroscopy data from the co-crystal formation study of 6-bromobenzo[d]thiazol-2-amine with carboxylic acids can offer insights into the expected physical properties of 6-Bromobenzo[d]thiazole-2-carbonitrile .

Scientific Research Applications

Synthesis of Organic Compounds

6-Bromobenzo[d]thiazole-2-carbonitrile is utilized in the synthesis of various organic compounds. For instance, it was used in the formation of dimethyloxyluciferin derivatives with partially double-bond character, enhancing molecular structure stability (Würfel et al., 2013). Additionally, its role in forming anhydrous and hydrated multicomponent organic acid-base adducts with carboxylic acids has been explored, showing its potential in creating supramolecular assemblies (Jin et al., 2012).

Photophysical and Optoelectronic Applications

In the field of optoelectronics, 6-Bromobenzo[d]thiazole-2-carbonitrile derivatives have been researched for their photophysical properties. For example, its derivative, 15-bromo-7-cyano[6]helicene, has been studied for its emission in the blue region and potential in optoelectronic applications (Hamrouni et al., 2020). This indicates its use in the development of materials for electronic devices like OLEDs.

Crystallographic and Structural Analysis

The compound has been pivotal in crystallographic studies to understand molecular interactions and structure. Research has shown its role in forming various crystal structures with carboxylic acids, providing insights into hydrogen bonding and other noncovalent interactions crucial for molecular architecture (Jin et al., 2014).

Synthesis of Biologically Active Compounds

There's evidence of its use in synthesizing biologically active compounds. For example, a study demonstrated its role in forming thiazole derivatives from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, with potential cytotoxic effects against various cancer cell lines (Mohareb et al., 2017).

Development of Organic Salts and Cocrystals

Research also includes its application in developing organic salts and cocrystals. Studies have demonstrated its utility in forming hydrogen-bonded supramolecular architectures, which are crucial for the development of advanced materials with specific properties (Jin & Wang, 2012).

Safety And Hazards

The safety data sheet (SDS) for “6-Bromobenzo[d]thiazole-2-carbonitrile” indicates that it may pose certain hazards. The signal word is "Warning" . For more detailed safety information, please refer to the SDS .

Future Directions

Thiazole derivatives, such as “6-Bromobenzo[d]thiazole-2-carbonitrile”, have been the focus of numerous studies due to their wide range of biological activities . Future research may continue to explore the potential applications of these compounds in various fields, including medicinal chemistry .

properties

IUPAC Name

6-bromo-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITDULGWAMMAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20423757
Record name 6-Bromobenzo[d]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzo[d]thiazole-2-carbonitrile

CAS RN

741253-03-2
Record name 6-Bromobenzo[d]thiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20423757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromobenzo[d]thiazole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Bromobenzo[d]thiazole-2-carbonitrile
Reactant of Route 3
6-Bromobenzo[d]thiazole-2-carbonitrile
Reactant of Route 4
6-Bromobenzo[d]thiazole-2-carbonitrile
Reactant of Route 5
6-Bromobenzo[d]thiazole-2-carbonitrile
Reactant of Route 6
6-Bromobenzo[d]thiazole-2-carbonitrile

Citations

For This Compound
3
Citations
H Würfel, H Görls, D Weiss, R Beckert - … Crystallographica Section E …, 2013 - scripts.iucr.org
The title compound, C12H9BrN2OS2, was obtained by reacting 6-bromobenzo[d]thiazole-2-carbonitrile in iso-propanol with ethyl 2-mercapto-2-methylpropanoate at reflux temperature …
Number of citations: 11 scripts.iucr.org
E Deau, C Dubouilh-Benard, V Levacher, T Besson - Tetrahedron, 2014 - Elsevier
We report the synthesis of novel N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole-, thiazolo[4,5-b]pyridine-, thiazolo[5,4-b]pyridine- and benzo[d]oxazole-2-carboximidamides, which …
Number of citations: 17 www.sciencedirect.com
N Broudic, A Pacheco-Benichou, C Fruit, T Besson - Molecules, 2022 - mdpi.com
We report herein on a catalytic system involving palladium and copper to achieve the cyclization of N-arylcyanothioformamides and the synthesis of 2-cyanobenzothiazoles. The CH …
Number of citations: 2 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.